1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione is a benzothiadiazole derivative characterized by a bicyclic core structure with a sulfone group (2,2-dione), substituted at the 1-position with a 4-bromophenylmethyl group and at the 3-position with a cyclopropyl moiety. Its molecular formula is C₁₆H₁₅BrN₂O₂S, with a molecular weight of 379.27 g/mol .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-cyclopropyl-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c17-13-7-5-12(6-8-13)11-18-15-3-1-2-4-16(15)19(14-9-10-14)22(18,20)21/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBSROCWGGZBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable diseases affecting millions of people worldwide.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. For instance, it has shown superior antipromastigote activity against Leishmania aethiopica. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound.
Result of Action
The compound has shown significant antileishmanial and antimalarial activities. For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, it elicited better inhibition effects against Plasmodium berghei.
Biochemical Analysis
Biochemical Properties
Similar compounds have been known to interact with various enzymes and proteins. The bromophenyl group, for instance, can participate in electrophilic aromatic substitution reactions
Cellular Effects
Related compounds have shown diverse effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism. Future studies should focus on elucidating the specific cellular effects of this compound.
Biological Activity
The compound 1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a member of the benzothiadiazole class, which is known for its diverse biological activities. This article focuses on the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromophenyl group and a cyclopropyl moiety, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that compounds within the benzothiadiazole family exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds containing the benzothiadiazole moiety have shown significant antioxidant properties. For instance, studies have demonstrated that derivatives can scavenge free radicals effectively.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that it exhibits moderate to high efficacy against various microbial strains.
- Anticancer Potential : Some derivatives of benzothiadiazoles have been linked to cytotoxic effects on cancer cell lines. The specific compound has not been extensively studied in this context but shares structural similarities with known anticancer agents.
Antioxidant Activity
A study assessing the antioxidant capacity of related benzothiadiazole derivatives utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that certain substitutions on the benzothiadiazole ring significantly enhanced radical scavenging activity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 65% |
| Compound B | 72% |
| This compound | TBD |
Antimicrobial Activity
In vitro studies have shown that the compound exhibits varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest potential applications in developing antimicrobial agents.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzothiadiazole derivatives for their anticancer properties. The findings revealed that modifications at the 4-position of the phenyl ring significantly influenced cytotoxicity against cancer cells. This suggests that similar modifications could enhance the activity of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzothiadiazole scaffold is versatile, with modifications at the 1- and 3-positions significantly altering properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Steric and Electronic Effects : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, which may stabilize the sulfone moiety and influence reactivity. In contrast, the ethyl group in the analog lacks such strain, favoring conformational flexibility .
- Solubility: The butanoic acid analog’s carboxylic acid group confers ionizable functionality, enhancing solubility in polar solvents—a feature absent in the brominated target compound .
Crystallographic and Structural Insights
- The target compound’s structure may have been resolved using programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization), common in small-molecule crystallography .
- Compared to the ethyl analog, the bromine atom in the target compound could participate in halogen bonding, influencing crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
